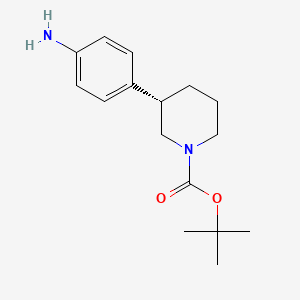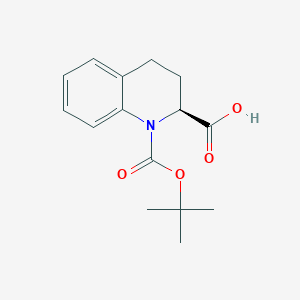![molecular formula C7H15Cl2N3S B1519930 N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride CAS No. 1158234-43-5](/img/structure/B1519930.png)
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride
Overview
Description
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride is a useful research compound. Its molecular formula is C7H15Cl2N3S and its molecular weight is 244.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride typically involves multi-step reactions, starting with the formation of the thiazole ring. This is achieved through cyclization reactions involving thioamides and α-haloketones. Subsequent steps include the introduction of the aminomethyl group, followed by N-methylation to yield the dimethylamine derivative. The reaction conditions often require controlled temperatures, use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory procedures to large reactors, ensuring consistency and purity. Process optimization focuses on maximizing yield while minimizing by-products. Techniques such as crystallization, filtration, and solvent extraction are employed for purification.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation, primarily affecting the thiazole ring or the aminomethyl group, leading to products such as sulfoxides or imines.
Reduction: Reduction reactions typically target the thiazole ring or the amino groups, potentially converting them to more saturated derivatives.
Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, replacing one of the methyl groups with various substituents, depending on the reagents used.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used under mild conditions.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenated reagents or organometallic compounds are often utilized in substitution reactions.
Major Products:
Oxidation: Sulfoxides or imines.
Reduction: Saturated thiazole derivatives or amines.
Substitution: Varied derivatives depending on the substituents introduced.
Scientific Research Applications
N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride has significant scientific research applications across various domains:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry studies.
Biology: Applied in the study of enzyme mechanisms, particularly those involving thiazole-containing substrates or inhibitors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and as a precursor in the manufacture of certain polymers.
Mechanism of Action
The mechanism of action of this compound depends on its specific application:
Enzyme Inhibition: It can bind to enzyme active sites, particularly those involving thiazole-like structures, inhibiting their activity.
Cellular Pathways: The aminomethyl and dimethylamine groups can interact with cellular receptors or transporters, modulating signaling pathways or cellular uptake.
Comparison with Similar Compounds
Compared to similar thiazole-based compounds, N-{[4-(aminomethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine dihydrochloride stands out due to its distinct structure and functionalities:
This compound vs. Thiamine (Vitamin B1): Both contain a thiazole ring, but thiamine has a pyrimidine ring and lacks the dimethylamine group, resulting in different biochemical roles.
This compound vs. Thiazole: Thiazole is the simpler, unsubstituted form, which lacks the additional functional groups that confer specific reactivity and applications to this compound.
Properties
IUPAC Name |
[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S.2ClH/c1-10(2)4-7-9-6(3-8)5-11-7;;/h5H,3-4,8H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTFQVKPKAXWKTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=NC(=CS1)CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





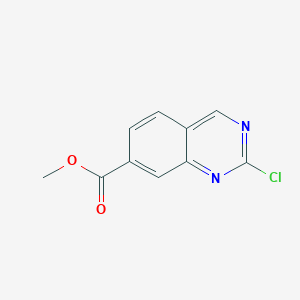
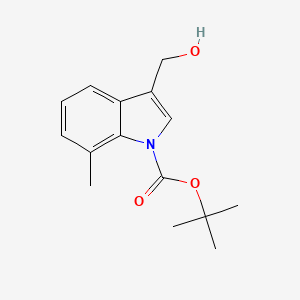



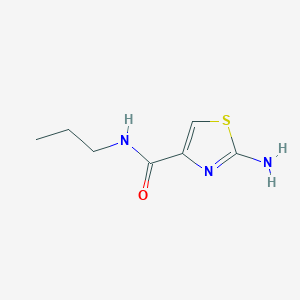
![[4-(4-Hydroxymethyl-oxazol-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1519863.png)


